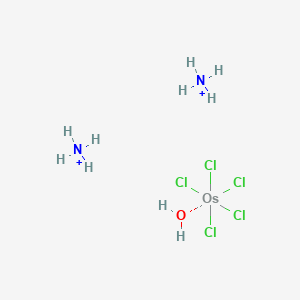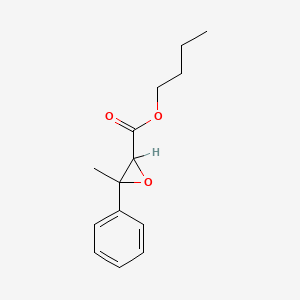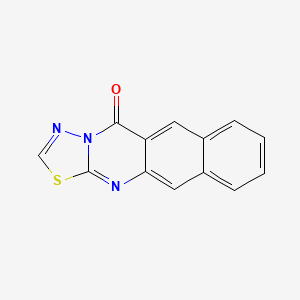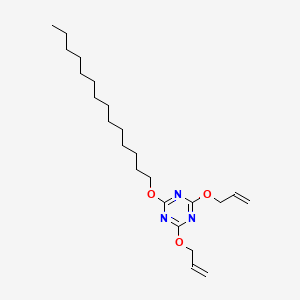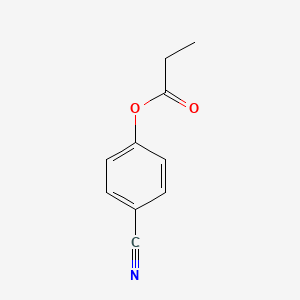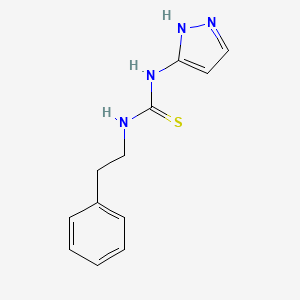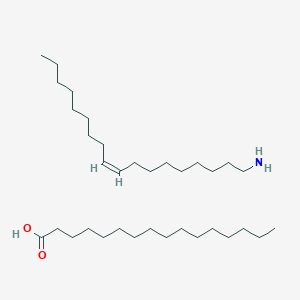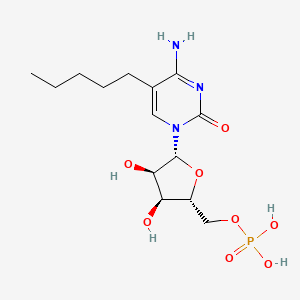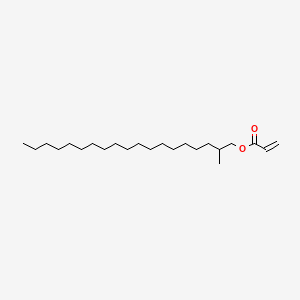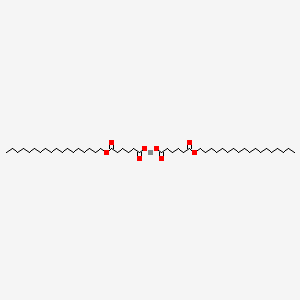
Calcium octadecyl adipate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium octadecyl adipate is a chemical compound formed by the reaction of calcium ions with octadecyl adipate. This compound is known for its unique properties, which make it useful in various industrial and scientific applications. It is often used as a stabilizer and lubricant in different formulations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium octadecyl adipate can be synthesized through a reaction between calcium salts and octadecyl adipate under controlled conditions. The reaction typically involves the use of calcium chloride or calcium acetate as the calcium source. The reaction is carried out in an organic solvent, such as toluene or hexane, at elevated temperatures to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through filtration and recrystallization to obtain the pure compound. The process is optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium octadecyl adipate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Calcium octadecyl adipate has several scientific research applications, including:
Chemistry: It is used as a stabilizer in polymer chemistry and as a lubricant in various chemical processes.
Biology: The compound is studied for its potential use in biological systems, particularly in the stabilization of biological membranes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its biocompatibility.
Industry: It is widely used in the production of plastics, lubricants, and other industrial products.
Wirkmechanismus
The mechanism by which calcium octadecyl adipate exerts its effects involves its interaction with other molecules. In biological systems, it can interact with cell membranes, stabilizing them and preventing degradation. In industrial applications, it acts as a lubricant by reducing friction between surfaces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium stearate: Similar in structure but with a shorter carbon chain.
Calcium oleate: Contains an unsaturated fatty acid chain.
Calcium palmitate: Similar but with a different fatty acid chain length.
Uniqueness
Calcium octadecyl adipate is unique due to its long carbon chain, which provides enhanced lubricating properties and stability compared to other calcium salts. This makes it particularly useful in applications requiring high-performance lubricants and stabilizers.
Eigenschaften
CAS-Nummer |
94109-12-3 |
|---|---|
Molekularformel |
C48H90CaO8 |
Molekulargewicht |
835.3 g/mol |
IUPAC-Name |
calcium;6-octadecoxy-6-oxohexanoate |
InChI |
InChI=1S/2C24H46O4.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-28-24(27)21-18-17-20-23(25)26;/h2*2-22H2,1H3,(H,25,26);/q;;+2/p-2 |
InChI-Schlüssel |
MHWFJVAQXWALEI-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCOC(=O)CCCCC(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


